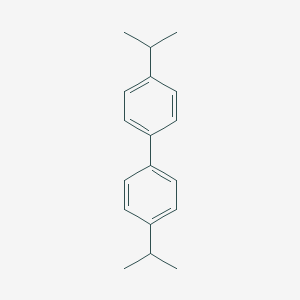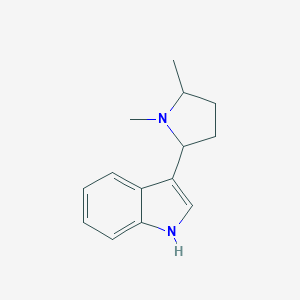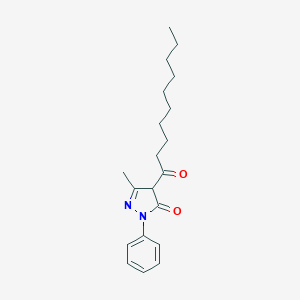
2,3-dimethylpyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethylpyrimidin-4-one is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine-N-oxide with reagents such as sulfuric acid and potassium nitrate . The reaction is carried out at temperatures ranging from -10°C to 120°C, resulting in the formation of the desired pyrimidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Environmental considerations, such as minimizing the use of hazardous reagents and reducing waste, are also important in industrial settings.
化学反应分析
Types of Reactions: 2,3-dimethylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.
科学研究应用
2,3-dimethylpyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,3-dimethylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
2,4-Dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Hydroxy-2-quinolone: A compound with a different ring structure but similar biological activities.
Uniqueness: 2,3-dimethylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 2 and 3 can affect the compound’s electronic properties and its interactions with molecular targets.
属性
CAS 编号 |
17758-38-2 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-5-7-4-3-6(9)8(5)2/h3-4H,1-2H3 |
InChI 键 |
AHQSDTAPZOQQBJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=O)N1C |
规范 SMILES |
CC1=NC=CC(=O)N1C |
同义词 |
2,3-Dimethylpyrimidin-4(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















